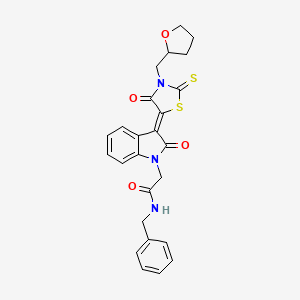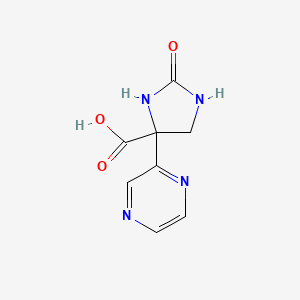
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by a cyclobutane ring with a trifluoromethyl group and a carboxylic acid functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from 4-oxocyclobutane precursors: The compound can be synthesized by converting readily available 4-oxocyclobutane precursors to their CF3 carbinols using trimethylsilyl trifluoromethane (TMSCF3) and a fluoride source.
Single-step synthesis: Another method involves a single-step synthesis starting from cyclobutanones, which are treated with Bu3SnH and H2O to remove the trifluoromethyl group, followed by subsequent chemical reactions to obtain the desired product.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the carboxylic acid group allows for interactions with biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.
類似化合物との比較
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the methylidene group.
3-Methylidene-1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar but with a cyclopropane ring instead of cyclobutane.
Uniqueness: 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its combination of the trifluoromethyl group and the cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds.
特性
IUPAC Name |
3-methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMQVJVEDSGMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Tert-butyl-1,2-oxazol-3-yl)methyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2811570.png)
![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2811571.png)

![7-[(Pyridin-2-ylamino)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2811573.png)
![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2811574.png)


![3-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide](/img/structure/B2811577.png)
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2811580.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2811581.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}naphthalene-1-carboxamide](/img/structure/B2811584.png)
![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)
